Mesalazine-d3 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

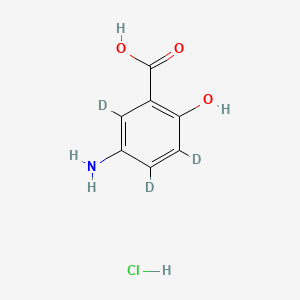

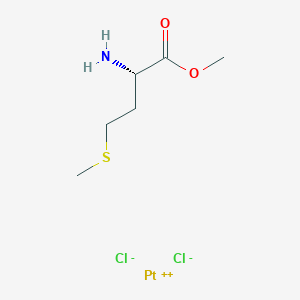

Mesalazine-d3 Hydrochloride, also known as 5-aminosalicylic acid-d3 hydrochloride, is a deuterated form of mesalazine. It is primarily used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug.

Mechanism of Action

Target of Action

Mesalazine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory agent . It is believed to target and inhibit the synthesis of prostaglandins and interfere with leukotriene synthesis . These targets play a crucial role in the inflammatory process, and their inhibition results in a reduction of inflammation, particularly in the colon .

Mode of Action

It is believed to possess a topical anti-inflammatory effect on colonic epithelial cells . It is thought to inhibit the production of arachidonic acid metabolites, both through the cyclooxygenase pathways, i.e., prostanoids, and through the lipoxygenase pathways . It also acts as a potent scavenger of free radicals .

Biochemical Pathways

Mesalazine modulates multiple biological pathways. It is known to inhibit the cyclooxygenase and lipoxygenase pathways, thereby reducing the production of prostanoids and leukotrienes . These are key mediators of inflammation. Additionally, during treatment with mesalazine in the context of colon cancer, phosphorylated β-catenin accumulates and nuclear translocation of β-catenin is inhibited to suppress Wnt signalling .

Pharmacokinetics

Mesalazine exhibits the bowel-specific action and is metabolized in the gut . The drug is poorly absorbed from the gastrointestinal tract . After administration, the maximum plasma concentration (Cmax), area under the plasma drug concentration-time curve from time 0 to the last measurable plasma concentration time point (AUC0-t), and elimination half-life (t1/2) of mesalazine were observed to be 1007.64 (369.00) ng/mL, 9608.59 (3533.08) h·ng/mL, and 3.33 (1.99) h, respectively . The estimated accumulation factor of mesalazine was 1.09 . The cumulative urinary excretion rate of parent and major metabolite of mesalazine was 27.77% .

Result of Action

The primary result of Mesalazine’s action is the reduction of inflammation, particularly in the colon . This makes it effective in treating and maintaining remission for ulcerative colitis . It has also been shown to have antioxidant, anti-inflammatory, antibacterial, antifungal, anticancer, anti-amyloid, gastric protection (gastroprotective), and antidiverticulosis properties .

Action Environment

The action of Mesalazine is mainly topical rather than systemic . It works locally in the large intestine to reduce inflammation . The drug’s efficacy and stability have historically faced issues due to its lack of stability as a pharmaceutical agent . Research initiatives have developed stable mesalazine formulations, like the eudragit-s coating of asacol brand mesalazine and the pentasa brand’s encapsulation of mesalazine within microgranules . These advancements have improved the drug’s action, efficacy, and stability in the environment of the gastrointestinal tract .

Biochemical Analysis

Biochemical Properties

Mesalazine-d3 Hydrochloride plays a significant role in biochemical reactions. It inhibits the synthesis of prostaglandins that cause inflammation and the formation of inflammatory mediators leukotriene . The compound interacts with enzymes and proteins, significantly suppressing inflammation in the intestinal mucosa .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing the release of Prostaglandin E2 (PGE2) in human colonic mucosa . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. It exerts its effects at the molecular level by inhibiting the synthesis of prostaglandins in a dose-dependent manner .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mesalazine-d3 Hydrochloride involves the introduction of deuterium atoms into the mesalazine molecule. This can be achieved through various methods, including:

Deuterium Exchange Reactions: This involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific conditions.

Direct Synthesis: This method involves the use of deuterated reagents in the synthesis of mesalazine, ensuring that the deuterium atoms are incorporated into the final product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Mesalazine-d3 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Quinones, hydroxy derivatives.

Reduction Products: Amines, hydroxy derivatives.

Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

Mesalazine-d3 Hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in studies involving the metabolic pathways and pharmacokinetics of mesalazine.

Biology: Employed in research to understand the biological effects and interactions of mesalazine at the molecular level.

Medicine: Used in clinical studies to evaluate the efficacy and safety of mesalazine in treating inflammatory bowel diseases.

Industry: Utilized in the development of new formulations and delivery systems for mesalazine.

Comparison with Similar Compounds

Mesalazine-d3 Hydrochloride is unique due to the presence of deuterium atoms, which provide advantages in pharmacokinetic studies. Similar compounds include:

Mesalazine (5-aminosalicylic acid): The non-deuterated form used in the treatment of inflammatory bowel diseases.

Sulfasalazine: A prodrug that is metabolized to mesalazine in the colon.

Olsalazine: A dimer of mesalazine that is also used to treat inflammatory bowel diseases.

Properties

IUPAC Name |

3-amino-2,4,5-trideuterio-6-hydroxybenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,9H,8H2,(H,10,11);1H/i1D,2D,3D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRSNTURHSOKTM-KADUPEOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])C(=O)O)O)[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentoxy]oxane-2-carboxylic acid](/img/structure/B591173.png)

![3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B591180.png)

![N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid](/img/structure/B591181.png)